(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
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Overview
Description
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one is a corticosteroid hormone.
Scientific Research Applications
Androgen Biosynthesis Inhibition
Compounds related to (3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one, specifically androsterone derivatives, have been studied for their role in inhibiting androgen biosynthesis. These derivatives possess a typical steroid shape and show variations in their extra E ring, impacting their biological activities (Djigoué et al., 2012).
Structural Elucidation and Crystallography
The crystal structures of compounds related to the chemical structure have been extensively studied. For instance, 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, a compound with a similar steroidal system, has been analyzed for its crystal structure, revealing distinct chair and envelope conformations of its rings and contributing to the understanding of steroid chemistry (Zhou et al., 2015).
Medicinal Chemistry Applications
The research in medicinal chemistry involves the synthesis and study of similar steroidal compounds. For example, 17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge, shares structural similarities and has been isolated for its potential medicinal properties. The compound's crystal structure has been elucidated, providing insights into its pharmacological potential (Zhang et al., 2012).
Antimicrobial and Antitumor Activity
Compounds with structural similarities have been synthesized and tested for antimicrobial and antitumor activities. For instance, triorganotin(IV) derivatives of sodium deoxycholate displayed significant antibacterial, antifungal, and anticancer activities in vitro, highlighting the potential of such steroidal structures in therapeutic applications (Shaheen et al., 2014).
Biological Activity Evaluation
Synthetic approaches have been used to evaluate the biological activities of similar compounds. For example, the synthesis and testing of amino-4'-substituted phenyl(pyridine)androst-4-en-3-one candidates showed potential as 5α-reductase inhibitors and anti-prostate cancer agents, demonstrating the application of these structures in drug discovery (Amr et al., 2017).
properties
Product Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15+,16+,17-,19-,20-,21+/m0/s1 |
InChI Key |
DUHUCHOQIDJXAT-KEGGPASISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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